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Audience: Researchers, scientists, and drug development professionals.

Introduction
This document provides detailed protocols for the culture and staining of the human bladder

transitional cell carcinoma cell line, UM-UC-3, with the near-infrared (NIR) fluorescent dye, IR-
820. IR-820 is a cyanine dye with applications in NIR-II fluorescence imaging and photothermal

therapy.[1] Its fluorescence is notably enhanced in a serum environment, making it suitable for

in vivo and in vitro imaging applications.[1] These guidelines are intended to assist researchers

in achieving consistent and reproducible results for imaging and analysis of UMUC3 cells

stained with IR-820.
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Property Value Notes

Chemical Class Cyanine Dye
A typical NIR-I fluorescent

organic small-molecule dye.[1]

Excitation Wavelength (Max) ~710-793 nm

Peak absorption is around 710

nm, but red-shifts in serum.[1]

[2]

Emission Wavelength (Max) ~820-858 nm

Emission peak is ~829 nm in

water and red-shifts to ~858

nm in serum.[1]

Emission Spectrum Range 700 nm - 1300 nm

Exhibits a broad emission

spectrum, with considerable

intensity in the NIR-II region

(900-1700 nm).[1]

Quantum Yield (QY) ~2.521% (in serum)

The quantum yield is

approximately seven times

higher in serum than in water

(0.313%).[1]

Applications

NIR-II Fluorescence Imaging,

Photothermal Therapy, Blood

Pool Contrast Agent.[1][3]

Can be used to effectively

stain UMUC3 cells for in vitro

imaging.[1]

Table 2: UM-UC-3 Cell Line Culture Conditions
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Parameter Recommendation Source

Cell Line Name UM-UC-3 (also UMUC3)
University of Michigan-

Urothelial Carcinoma-3.[4]

Organism Human

Derived from a male patient

with bladder transitional cell

carcinoma.[4][5]

Tissue Bladder
A hypotriploid human urothelial

carcinoma cell line.[4]

Growth Properties Adherent, polygonal [4][5]

Growth Medium EMEM with supplements

Eagle's Minimal Essential

Medium (EMEM) + 10% Fetal

Bovine Serum (FBS) + 2mM L-

Glutamine + 0.1mM Non-

Essential Amino Acids (NEAA)

+ 1.5g/L sodium bicarbonate +

1.0mM sodium pyruvate.

Culture Conditions 37°C, 5% CO₂ Humidified atmosphere.[4][6]

Subculture Routine Split at 70-80% confluency

Use 0.05% or 0.25%

Trypsin/EDTA solution. Split

ratio of 1:4 to 1:10.[4]

Seeding Density 3-5 x 10,000 cells/cm² [4]

Experimental Protocols
Protocol 1: Culturing UM-UC-3 Cells
This protocol outlines the standard procedure for thawing and maintaining UM-UC-3 cells.

Materials:

UM-UC-3 cells (cryopreserved vial)

Complete growth medium (EMEM with supplements, see Table 2)
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Fetal Bovine Serum (FBS)

Trypsin-EDTA solution (0.05% or 0.25%)

Phosphate-Buffered Saline (PBS), sterile

75 cm² tissue culture flasks

Centrifuge

37°C Water Bath

Biological Safety Cabinet

Incubator (37°C, 5% CO₂)

Procedure:

Thawing Cells:

Rapidly thaw the cryovial of UM-UC-3 cells in a 37°C water bath until a small ice crystal

remains (approx. 1-2 minutes).[5]

Decontaminate the outside of the vial with 70% ethanol before opening in a biological

safety cabinet.

Initial Plating:

Transfer the thawed cell suspension into a centrifuge tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge the cell suspension at approximately 125 xg for 5-10 minutes to pellet the cells

and remove the cryoprotective agent.

Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh, pre-

warmed complete growth medium.

Transfer the cell suspension to a 75 cm² tissue culture flask.
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Incubate at 37°C in a 5% CO₂ humidified incubator.

Cell Maintenance:

Change the medium every 2-3 days.

When cells reach 70-80% confluency, they are ready for subculture.

Subculturing:

Aspirate the culture medium from the flask.

Briefly rinse the cell layer with sterile PBS to remove any residual serum.

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or

until cells detach.

Add 6-8 mL of complete growth medium to inactivate the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Transfer the desired volume of cell suspension to new flasks containing pre-warmed

complete growth medium at a seeding density of 3-5 x 10,000 cells/cm².[4]

Return the new flasks to the incubator.

Protocol 2: Staining UM-UC-3 Cells with IR-820
This protocol describes the procedure for staining adherent UM-UC-3 cells with IR-820 for NIR-

II fluorescence microscopy.

Materials:

Cultured UM-UC-3 cells (at ~70% confluency in 35 mm culture dishes)

IR-820 dye

DMEM (or EMEM) complete medium
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Phosphate-Buffered Saline (PBS)

Incubator (37°C, 5% CO₂)

NIR-II Fluorescence Microscope

Procedure:

Prepare Staining Solution:

Prepare a working solution of IR-820 at a concentration of 10 µg/mL in complete cell

culture medium (e.g., DMEM or EMEM).

Cell Staining:

Culture UMUC3 cells in 35 mm dishes until they reach approximately 70% confluence.[1]

Prepare a control dish containing UMUC3 cells with 1 mL of complete medium without IR-
820.

For the experimental dish, aspirate the existing culture medium.

Add 1 mL of the 10 µg/mL IR-820 staining solution to the cells.[1]

Incubation:

Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.[1]

Washing:

After incubation, aspirate the IR-820 staining solution.

Wash the cells three times with sterile 1x PBS to remove any unbound dye.[1]

Imaging:

Add fresh PBS or complete medium to the dish to keep the cells hydrated.

Image the cells using a wide-field NIR-II fluorescence microscope.
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Visualizations
Experimental Workflow Diagram

Experimental Workflow for Staining UMUC3 Cells

Cell Culture

Staining Procedure Analysis

Thaw UMUC3 Cells Culture to 70% Confluency Plate in 35mm Dishes

Incubate Cells with
IR-820 for 2h

Prepare 10 µg/mL
IR-820 Solution Wash 3x with PBS NIR-II Fluorescence

Microscopy

Click to download full resolution via product page

Caption: Workflow from UMUC3 cell culture to IR-820 staining and imaging.

Signaling Pathway Diagram
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General Pathway of IR-820 Mediated Photodynamic Therapy (PDT)

General Pathway of IR-820 Mediated Photodynamic Therapy (PDT)

General Pathway of IR-820 Mediated Photodynamic Therapy (PDT)

General Pathway of IR-820 Mediated Photodynamic Therapy (PDT)
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Caption: PDT mechanism where IR-820 generates ROS, leading to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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